N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methoxyacetamide
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Overview
Description
Scientific Research Applications
Amidantel - A Potent Anthelminthic
N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, showcases significant anthelminthic efficacy. It has been found to be active against nematodes, filariae, and cestodes in rodents, with notable effectiveness in dogs against hookworms and large roundworms. Amidantel demonstrates good tolerance in animals without exhibiting teratogenic effects (Wollweber et al., 1979).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is produced through the chemoselective monoacetylation of 2-aminophenol. This process uses Novozym 435 as a catalyst and has been optimized for various parameters, demonstrating the compound's role in facilitating efficient drug synthesis processes (Magadum & Yadav, 2018).
Pharmacological Assessment of Novel Derivatives
Research on novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings indicate the compound's utility in developing new pharmacological agents (Rani et al., 2016).
Exploration in Dye Synthesis
N-(2-Hydroxyphenyl)- and N-(2-mercaptophenyl)- N-ethylacetamides emerged as main products in the hydrolysis of certain iodides, crucial for cyanine dye synthesis. This research highlights the compound's relevance in the chemical industry, particularly in dye manufacturing (Rashkova et al., 2009).
Herbicide Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the biological processing of similar compounds. This research helps in understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-9-15(18)16-8-14(17)12-4-2-11(3-5-12)13-6-7-20-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBHADJTSHUOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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